

Cross-Validation of Analytical Results for 1-Phenylcyclopentanecarbonitrile

Characterization: A Comparative Guide

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Compound of Interest

Compound Name: 1-Phenylcyclopentanecarbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical results used in the characterization of **1-Phenylcyclopentanecarbonitrile**. By objectively comparing the performance of key analytical techniques and providing detailed experimental protocols, this document aims to ensure the reliability and consistency of data in research, development, and quality control settings.

Introduction to Cross-Validation

In analytical chemistry, cross-validation is the process of verifying that a particular analytical method produces consistent, reliable, and accurate results.^{[1][2]} This is often achieved by comparing the data generated from two or more different analytical techniques or by transferring a method between different laboratories or analysts. The primary goal is to ensure the robustness and reproducibility of the analytical data, which is a critical component of regulatory compliance and data integrity in the pharmaceutical industry.^[1]

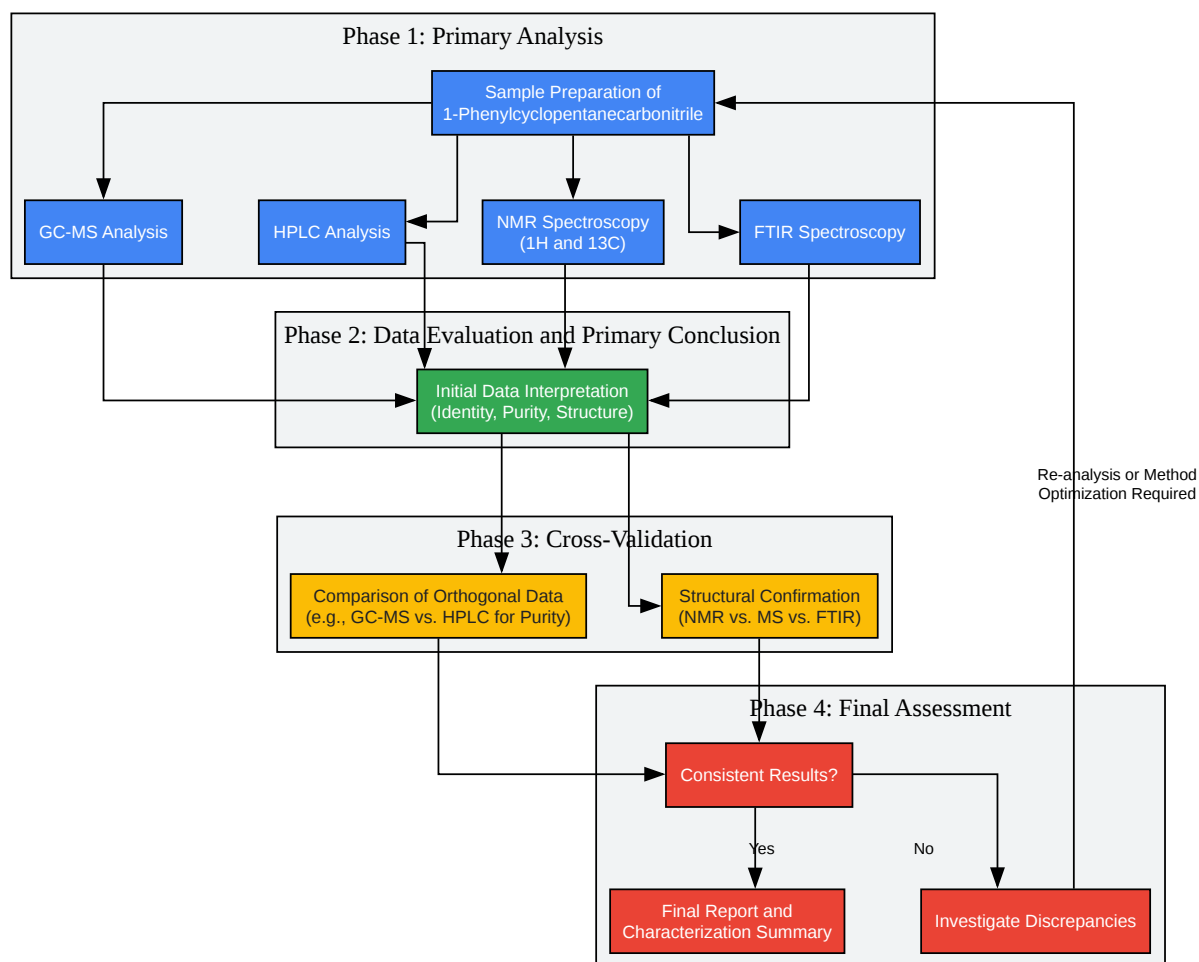
This guide will focus on the cross-validation of four common analytical techniques for the characterization of **1-Phenylcyclopentanecarbonitrile**:

- Gas Chromatography-Mass Spectrometry (GC-MS)
- High-Performance Liquid Chromatography (HPLC)

- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Fourier-Transform Infrared (FTIR) Spectroscopy

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical results for **1-Phenylcyclopentanecarbonitrile**.



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Figure 1: A logical workflow for the cross-validation of analytical results.

Data Presentation for Cross-Validation

Quantitative data from each analytical technique should be summarized for straightforward comparison. The following tables provide a template for presenting the characterization data for **1-Phenylcyclopentanecarbonitrile**.

Table 1: GC-MS Data Summary

Parameter	Observed Value	Reference Value
Retention Time (min)	e.g., 12.34	Report if available
Molecular Ion [M] ⁺ (m/z)	171	171.10[3]
Key Fragment Ions (m/z)	129, 130	129, 130, 171[3]
Purity (%)	e.g., 99.5	N/A

Table 2: HPLC Data Summary

Parameter	Observed Value	Reference Value
Retention Time (min)	e.g., 8.76	Report if available
Purity (%) by Area	e.g., 99.6	N/A
Linearity (R ²)	e.g., 0.999	N/A
Limit of Detection (LOD)	e.g., 0.01 µg/mL	N/A
Limit of Quantitation (LOQ)	e.g., 0.03 µg/mL	N/A

Table 3: NMR Spectroscopy Data Summary

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H	e.g., 7.2-7.5	m	5H	Aromatic protons
e.g., 2.0-2.3	m	4H	Cyclopentyl protons	
e.g., 1.7-2.0	m	4H	Cyclopentyl protons	
^{13}C	e.g., 120-140	-	-	Aromatic & Nitrile carbons
e.g., 20-50	-	-	Cyclopentyl carbons	

Note: Specific chemical shifts for **1-Phenylcyclopentanecarbonitrile** are available in public databases.[3]

Table 4: FTIR Spectroscopy Data Summary

Wavenumber (cm^{-1})	Intensity	Assignment
e.g., ~2240	Strong	$\text{C}\equiv\text{N}$ (Nitrile) stretch
e.g., ~3060, 3030	Medium	C-H (Aromatic) stretch
e.g., ~2960, 2870	Strong	C-H (Aliphatic) stretch
e.g., ~1600, 1490, 1450	Medium-Strong	$\text{C}=\text{C}$ (Aromatic) stretch

Note: Specific absorption bands for **1-Phenylcyclopentanecarbonitrile** are available in public databases.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the characterization of **1-Phenylcyclopentanecarbonitrile**.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Injection Volume: 1 μ L.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: m/z 40-400.
- Sample Preparation: Prepare a 1 mg/mL solution of **1-Phenylcyclopentanecarbonitrile** in a suitable solvent such as dichloromethane or ethyl acetate.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A high-performance liquid chromatograph with a UV detector.
- Column: C18 reverse-phase column, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase composition may require optimization.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Prepare a 1 mg/mL stock solution of **1-Phenylcyclopentanecarbonitrile** in acetonitrile. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6).
- ^1H NMR:
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Pulse Width: 30°
- ^{13}C NMR:
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Pulse Program: Proton-decoupled.
- Sample Preparation: Dissolve approximately 10-20 mg of **1-Phenylcyclopentanecarbonitrile** in 0.6-0.7 mL of deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Sample Preparation: Place a small drop of neat liquid **1-Phenylcyclopentanecarbonitrile** directly onto the ATR crystal. If the sample is a solid, a small amount of the solid should be placed on the crystal and pressure applied.

Conclusion

The cross-validation of analytical results using orthogonal techniques is a cornerstone of robust chemical characterization. By systematically comparing data from methods such as GC-MS, HPLC, NMR, and FTIR, researchers and drug development professionals can establish a high degree of confidence in the identity, purity, and structure of **1-**

Phenylcyclopentanecarbonitrile. This guide provides the necessary framework, including a logical workflow, data presentation templates, and detailed experimental protocols, to facilitate this critical process. Adherence to these principles will ensure the generation of reliable and defensible analytical data.

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